![molecular formula C15H12I3NO4 B14485606 [125I]-Isoliothyronine CAS No. 66091-42-7](/img/structure/B14485606.png)
[125I]-Isoliothyronine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[125I]-Isoliothyronine is a radiolabeled compound used primarily in scientific research. It is a derivative of the thyroid hormone triiodothyronine (T3), where the iodine atom is replaced with the radioactive isotope iodine-125. This compound is valuable in various fields, including biochemistry, pharmacology, and medical diagnostics, due to its ability to trace and measure biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [125I]-Isoliothyronine typically involves the iodination of isoliothyronine using iodine-125. The process begins with the preparation of isoliothyronine, followed by the introduction of iodine-125 under controlled conditions. The reaction is carried out in an aqueous solution, often using an oxidizing agent such as chloramine-T to facilitate the iodination process. The reaction conditions, including temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality. Safety measures are also implemented to handle the radioactive iodine-125 safely.
化学反应分析
Types of Reactions
[125I]-Isoliothyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The iodine-125 atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
科学研究应用
[125I]-Isoliothyronine has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reaction mechanisms and kinetics.
Biology: Employed in the investigation of thyroid hormone metabolism and transport.
Medicine: Utilized in diagnostic imaging and radioimmunoassays to measure thyroid function and detect thyroid disorders.
Industry: Applied in the development of new pharmaceuticals and radiopharmaceuticals.
作用机制
The mechanism of action of [125I]-Isoliothyronine involves its interaction with thyroid hormone receptors in target tissues. Upon binding to these receptors, it influences gene expression and metabolic processes. The radioactive iodine-125 allows for the tracking and quantification of these interactions, providing valuable insights into thyroid hormone function and regulation.
相似化合物的比较
Similar Compounds
[131I]-Isoliothyronine: Another radiolabeled derivative of triiodothyronine, but with iodine-131 instead of iodine-125.
[123I]-Isoliothyronine: Similar to [125I]-Isoliothyronine but uses iodine-123.
Non-radioactive Isoliothyronine: The non-radioactive form of the compound.
Uniqueness
This compound is unique due to its specific radioactive isotope, iodine-125, which has a relatively long half-life and emits gamma radiation. This makes it particularly suitable for long-term studies and imaging applications, providing a balance between sensitivity and safety.
属性
CAS 编号 |
66091-42-7 |
|---|---|
分子式 |
C15H12I3NO4 |
分子量 |
648.97 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanyl-5-iodophenoxy)-3-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i17-2 |
InChI 键 |
HZCBWYNLGPIQRK-RKXTYJMJSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)[125I] |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



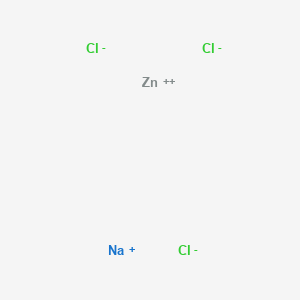
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
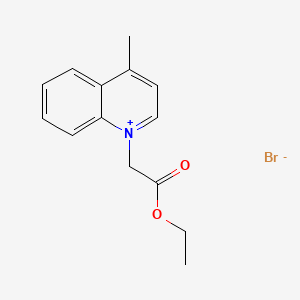
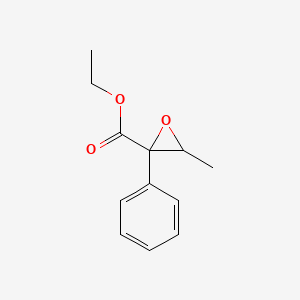

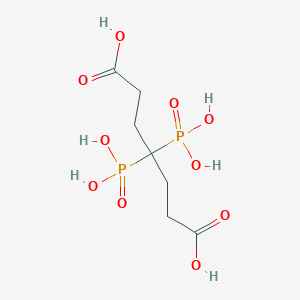
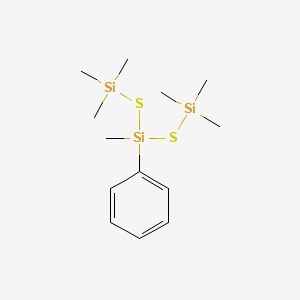
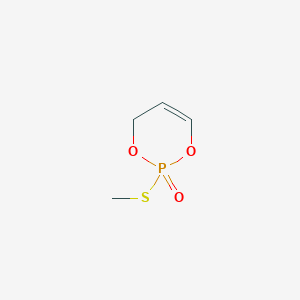
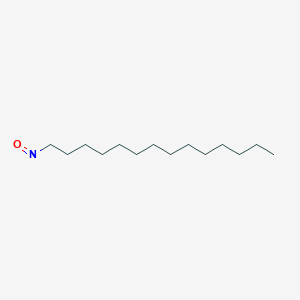
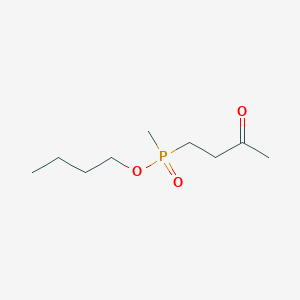
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)


